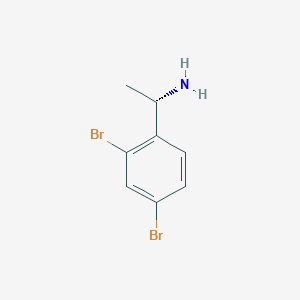

(S)-1-(2,4-Dibromophenyl)ethan-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C8H9Br2N |

|---|---|

Molekulargewicht |

278.97 g/mol |

IUPAC-Name |

(1S)-1-(2,4-dibromophenyl)ethanamine |

InChI |

InChI=1S/C8H9Br2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 |

InChI-Schlüssel |

JQULRPNELBTLIO-YFKPBYRVSA-N |

Isomerische SMILES |

C[C@@H](C1=C(C=C(C=C1)Br)Br)N |

Kanonische SMILES |

CC(C1=C(C=C(C=C1)Br)Br)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The preparation of (S)-1-(2,4-dibromophenyl)ethan-1-amine typically involves:

- Synthesis of the corresponding 2,4-dibromoacetophenone or related ketone precursor.

- Conversion of the ketone to an oxime intermediate.

- Asymmetric reduction of the oxime to the chiral amine using chiral catalysts or reagents.

This multi-step approach allows for control over stereochemistry and substitution pattern.

Synthesis of 2,4-Dibromoacetophenone Precursors

The starting material, 1-(2,4-dibromophenyl)ethan-1-one, can be prepared by bromination of acetophenone derivatives or via palladium-catalyzed coupling reactions with brominated aromatic substrates. Although direct literature on 2,4-dibromoacetophenone is limited, analogous brominated acetophenones have been synthesized via electrophilic aromatic substitution using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

Oxime Formation

The ketone precursor is converted to the corresponding oxime by reaction with hydroxylamine hydrochloride in methanol/water mixtures, typically at room temperature without added base, yielding the oxime as a mixture of E/Z isomers. This step is critical as the oxime serves as the substrate for asymmetric reduction.

Asymmetric Reduction of Oximes to (S)-Amines

The key step in preparing enantiomerically enriched this compound is the asymmetric reduction of the oxime intermediate. Several methods have been reported:

Borane-Mediated Reduction Using Chiral Spiroborate Ester Catalysts

- A highly enantioselective method involves the use of borane (BH3-THF) in the presence of a chiral spiroborate ester catalyst derived from (S)-diphenyl valinol and ethylene glycol.

- Reaction conditions: 0 °C, 3 days, in tetrahydrofuran (THF).

- The oxime is reduced to the corresponding primary amine with enantiomeric excess (ee) up to 98%.

- The amine is often isolated as its N-acetyl derivative for ease of purification and ee determination by chiral gas chromatography.

- This method shows broad substrate tolerance, including electron-withdrawing and electron-donating substituents on the aromatic ring, without significant loss of enantioselectivity.

Alternative Methods and Notes

- Direct reductive amination of 2,4-dibromoacetophenone with ammonia or amine sources under chiral catalytic conditions could be explored but is less documented.

- Use of enzymatic or biocatalytic methods for asymmetric amine synthesis remains a potential but less reported route for this specific compound.

- The use of N-bromosuccinimide (NBS) for selective bromination of phenyl ethanamine derivatives has been reported in related systems.

Data Tables Summarizing Key Preparation Steps

Analyse Chemischer Reaktionen

Amine Functional Group Reactions

The primary amine group undergoes characteristic reactions, including acid-base interactions, carbamate formation, and reductive transformations.

Carbamate Formation with CO₂

Reaction with carbon dioxide in methanol yields soluble ammonium carbamate salts :

Reaction :

Conditions :

-

Solvent: Methanol (MeOD)

-

Temperature: 25°C

-

CO₂ sparging rate: 200 mL·min⁻¹

Analysis :

Reductive Amination

The amine participates in metal-catalyzed reductive amination. For example, ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) enables dynamic kinetic resolution, producing chiral alcohols :

Example :

Substitution Reactions at Bromine Sites

The 2,4-dibromophenyl moiety undergoes nucleophilic aromatic substitution (NAS) and radical-mediated halogen exchange.

Nucleophilic Substitution

Bromine atoms at the 2- and 4-positions are susceptible to substitution with nucleophiles (e.g., hydroxide, amines):

Conditions :

-

Base: NaOH or NH₃

-

Solvent: Polar aprotic solvents (e.g., DMF)

Products : -

2,4-Dihydroxyphenylethanamine

Radical Halogenation

Deaminative halogenation replaces the amine group with halogens via a radical mechanism :

Mechanism :

-

Diazene intermediate formation.

-

Homolytic N₂ extrusion.

-

Radical halogenation with X₂ (X = Br, Cl, I).

Example :

Oxidation of the Amine Group

Controlled oxidation converts the amine to a ketone:

Reagents : KMnO₄ in acidic conditions .

Product : 2,4-Dibromoacetophenone.

Reduction of the Aromatic Ring

Catalytic hydrogenation reduces the brominated phenyl ring:

Conditions :

-

Catalyst: Pd/C or Raney Ni

-

H₂ pressure: 1–3 atm

Product : (S)-1-(Cyclohexyl)ethan-1-amine (partial or full dehalogenation possible) .

Cross-Coupling Reactions

The bromine substituents enable transition-metal-catalyzed couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

Reaction :

Conditions :

Mechanistic Insights

-

Carbamate Formation : The amine reacts with CO₂ to form a zwitterionic intermediate, stabilized by methanol’s polarity .

-

Reductive Amination : Ru catalysts enable simultaneous reduction and stereochemical control via dynamic kinetic resolution .

-

Radical Halogenation : N₂ extrusion generates a carbon-centered radical, which abstracts halogen atoms from X₂ .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-1-(2,4-Dibromophenyl)ethan-1-amine depends on its specific interactions with molecular targets. It may interact with receptors or enzymes, leading to changes in cellular signaling pathways. The presence of bromine atoms can influence the compound’s binding affinity and selectivity for specific targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a systematic comparison of (S)-1-(2,4-Dibromophenyl)ethan-1-amine with analogous compounds, focusing on substituent effects, physical properties, and applications.

Halogen-Substituted Derivatives

Heterocyclic and Polyhalogenated Analogs

Key Trends and Insights

- Substituent Effects : Bromine atoms increase molecular weight and hydrophobicity compared to chlorine analogs, affecting solubility and bioavailability. Para-substituted bromo derivatives (e.g., Br-MBA) exhibit weaker steric effects than ortho/para dihalogenated compounds like this compound .

- Chirality : The (S)-configuration is critical in asymmetric synthesis, as seen in intermediates for pyrimidine-dione derivatives (e.g., Compound 55 in USPTO patents) .

- Applications : Di-brominated compounds are preferred in materials science for halogen bonding (e.g., X-ray detectors), while trifluoromethyl or methoxy-substituted analogs are leveraged in pharmaceuticals for metabolic stability .

Biologische Aktivität

(S)-1-(2,4-Dibromophenyl)ethan-1-amine, commonly known as a dibrominated phenylethylamine derivative, has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center at the ethanamine moiety, which contributes to its biological activity. The presence of two bromine atoms on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

1. Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, modifications in the structure of related compounds showed enhanced inhibition of fungal enzymes such as sterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane synthesis. Inhibitors with similar dibromophenyl structures demonstrated up to 90% inhibition against Candida albicans and Aspergillus fumigatus .

| Compound | Inhibition of C. albicans CYP51 (%) | Inhibition of A. fumigatus CYP51 (%) |

|---|---|---|

| VNI | 98 | 93 |

| Compound 1 | 90 | 60 |

| Compound 5 | 92 | 82 |

2. Anticancer Activity

The anticancer potential of dibromophenyl derivatives has been explored through various in vitro studies. Compounds with similar structural motifs have shown cytotoxic effects against several cancer cell lines. For example, derivatives containing the dibromophenyl moiety were found to induce apoptosis in human cancer cells by activating caspase pathways .

3. Antimicrobial Activity

Research has also highlighted the antibacterial properties of related compounds. Some dibrominated phenylethylamines have shown effectiveness against resistant bacterial strains, indicating their potential as lead compounds in the development of new antibiotics .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in fungal sterol biosynthesis, disrupting cell membrane integrity.

- Receptor Modulation : It may also modulate neurotransmitter receptors due to its amine structure, although specific receptor interactions require further investigation.

Study on Antifungal Activity

A study published in the Journal of Medicinal Chemistry assessed various dibrominated compounds for their antifungal efficacy. The results indicated that compounds with a similar structure to this compound exhibited potent antifungal activity with minimal cytotoxicity toward mammalian cells .

Anticancer Research

In a separate investigation focusing on cancer cell lines, a series of dibromophenyl derivatives were synthesized and evaluated for their cytotoxic effects. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-1-(2,4-Dibromophenyl)ethan-1-amine, and how does chiral induction occur during synthesis?

- Methodology :

- Reductive Amination : Start with 2,4-dibromoacetophenone. React with a chiral amine (e.g., (S)-α-methylbenzylamine) under reductive conditions using NaBH₄ or LiAlH₄ to introduce stereochemistry .

- Azide Reduction : Synthesize the azide intermediate via substitution (e.g., using NaN₃), then reduce to the amine using LiAlH₄. This method is effective for retaining enantiomeric purity .

- Chiral Resolution : Separate racemic mixtures using chiral chromatography (e.g., Chiralpak® AD-H column) or diastereomeric salt formation with tartaric acid derivatives .

Q. What chromatographic methods are effective for purifying this compound while preserving enantiomeric purity?

- Methodology :

- HPLC : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for high-resolution separation. Mobile phases often include hexane/isopropanol (90:10) with 0.1% diethylamine .

- Flash Chromatography : Employ silica gel modified with chiral selectors (e.g., (S)-indoline-2-carboxylic acid) for preparative-scale purification .

- Monitoring : Track enantiomeric excess (ee) via chiral GC or polarimetry .

Q. How do researchers confirm the absolute configuration of this compound using spectroscopic and crystallographic methods?

- Methodology :

- X-ray Crystallography : Co-crystallize the compound with a heavy-atom derivative (e.g., bromine) to resolve the spatial arrangement .

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT) simulations to assign stereochemistry .

- NMR : Use chiral solvating agents (e.g., Eu(hfc)₃) to split proton signals and confirm enantiopurity .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates of brominated vs. non-brominated analogs in SNAr reactions. Bromine’s electron-withdrawing effect enhances electrophilicity at the para position .

- DFT Calculations : Map electrostatic potential surfaces to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound's stereochemical stability?

- Methodology :

- Dynamic NMR (DNMR) : Detect atropisomerism or conformational changes at variable temperatures .

- Isotopic Labeling : Use deuterated solvents to study solvent effects on rotational barriers .

- Hybrid DFT/MD Simulations : Model solvent interactions to refine theoretical predictions .

Q. How can researchers optimize solvent systems and catalysts to improve enantioselectivity in asymmetric syntheses?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) with chiral ligands like BINAP to enhance ee .

- Organocatalysis : Use proline-derived catalysts for Michael additions, achieving >90% ee in model reactions .

- Flow Chemistry : Implement continuous reactors to stabilize reactive intermediates and improve yield .

Q. What role does this compound play in the development of hybrid perovskite materials for X-ray detection?

- Methodology :

- Crystal Engineering : Incorporate the compound as a cationic template in 2D perovskites (e.g., (R-NH₃)₂PbBr₄). Bromine enhances halogen-halogen interactions, improving stability under irradiation .

- Photoluminescence (PL) Studies : Measure PL quenching efficiency to assess defect passivation capabilities .

Q. How does the compound's stereochemistry affect its binding affinity in enzyme inhibition studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.